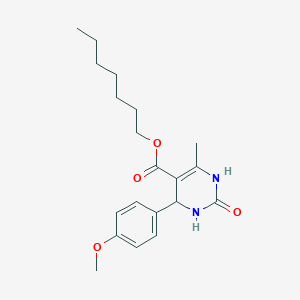
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as PWT33597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to interact with various proteins, including HSP90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation studies, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could focus on identifying its target proteins and elucidating its mechanism of action. Additionally, further studies could investigate the potential therapeutic applications of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective analogs of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine with oxalic acid in the presence of a suitable solvent. The resulting compound is then purified through recrystallization to obtain 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in its oxalate salt form.
Wissenschaftliche Forschungsanwendungen
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
IUPAC Name |
oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.C2H2O4/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICTOYYWLVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![4-[(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931392.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4931397.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)